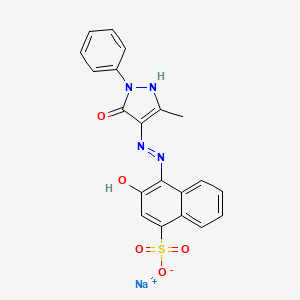

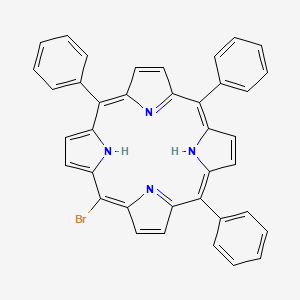

![molecular formula C6H5N3O B1489704 1H-吡唑并[4,3-c]吡啶-4(5H)-酮 CAS No. 41373-13-1](/img/structure/B1489704.png)

1H-吡唑并[4,3-c]吡啶-4(5H)-酮

描述

“1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), representing the possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

The synthesis of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” and its derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .

Molecular Structure Analysis

The molecular formula of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is C6H5N3 . It has a molecular weight of 119.12 g/mol . The IUPAC name is 1H-pyrazolo[4,3-c]pyridine .

Chemical Reactions Analysis

The chemical reactions of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” and its derivatives are diverse and complex. They are associated with the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-pyrazolo[4,3-c]pyridin-4(5H)-one” include a molecular weight of 119.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 119.048347172 g/mol, and its monoisotopic mass is also 119.048347172 g/mol .

科学研究应用

杂环化学

化合物1H-吡唑并[4,3-c]吡啶-4(5H)-酮及其衍生物在杂环化学中具有重要意义,因为它们在合成具有良好爆轰性能和低敏感性的高能离子化合物方面具有潜力。 这突出了它在创建稠合吡啶基叠氮化物方面的重要性 .

抗病毒研究

在抗病毒研究领域,该化合物的衍生物已被评估其对痘苗病毒等病毒的有效性,展示了其在药物化学中开发抗病毒剂的潜力 .

代谢性疾病

1H-吡唑并[4,3-c]吡啶-4(5H)-酮的结构类似物已被研究其在激活 PPARα 中的作用,PPARα 是一种参与脂质代谢的受体。 这表明其在研究代谢性疾病治疗方法中的应用 .

合成方法

1H-吡唑并[4,3-c]吡啶-4(5H)-酮衍生物的合成已被广泛研究,各种合成策略和方法根据其组装吡唑并吡啶体系的方法被系统化 .

矢量化功能化

该化合物的支架可以沿着多个生长矢量进行选择性修饰,证明了其在化学合成和功能化过程中的多功能性 .

微波辅助合成

已经总结了1H-吡唑并[4,3-c]吡啶-4(5H)-酮衍生物的微波辅助合成方法,包括多组分反应以及作为多环结构片段的合成 .

作用机制

Target of Action

The primary targets of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .

Mode of Action

1H-pyrazolo[4,3-c]pyridin-4(5H)-one interacts with FGFRs by competitively binding to the ATP-binding site of these receptors . This interaction inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 1H-pyrazolo[4,3-c]pyridin-4(5H)-one affects several biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and survival. Therefore, the inhibition of these pathways can lead to the suppression of tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight suggests it may have good bioavailability .

Result of Action

The inhibition of FGFRs by 1H-pyrazolo[4,3-c]pyridin-4(5H)-one results in the suppression of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

生化分析

Biochemical Properties

1H-pyrazolo[4,3-c]pyridin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can bind to specific receptors, altering their conformation and activity .

Cellular Effects

The effects of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Furthermore, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can impact metabolic pathways by altering the activity of key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

At the molecular level, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic and signaling pathways . Additionally, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 1H-pyrazolo[4,3-c]pyridin-4(5H)-one has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses . At high doses, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

1H-pyrazolo[4,3-c]pyridin-4(5H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can inhibit enzymes involved in the glycolytic pathway, resulting in reduced glucose metabolism .

Transport and Distribution

The transport and distribution of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can influence its activity and toxicity .

Subcellular Localization

1H-pyrazolo[4,3-c]pyridin-4(5H)-one is localized to specific subcellular compartments, where it can exert its effects on cellular function . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . For instance, 1H-pyrazolo[4,3-c]pyridin-4(5H)-one can be found in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .

属性

IUPAC Name |

1,5-dihydropyrazolo[4,3-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWENTSLBISOJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives exert their anticancer effects?

A1: Studies suggest that certain derivatives, like 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), inhibit prostate cancer cell proliferation by inducing autophagy and suppressing the mTOR/p70S6K pathway. [] This compound appears to achieve this by increasing LC3-II expression while decreasing SQSTM1/p62 expression, indicative of enhanced autophagy. [] Additionally, FMPPP elevates ERK1/2 phosphorylation and reduces mTOR and p70S6K phosphorylation in prostate cancer cells, further contributing to its antiproliferative effect. [] Another derivative, 1-(3,5-Dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, demonstrates similar anti-cancer activity by downregulating the phosphorylation of PI3K/AKT and STA3/JAK2 pathways. []

Q2: What about antimicrobial activity? How do these compounds act against microbes?

A2: While ricinine itself, a natural alkaloid containing the 1H-pyrazolo[4,3-c]pyridin-4(5H)-one core, shows limited antimicrobial activity, its derivatives show more promise. [] Notably, the acetyl ricininic acid derivative displays potent broad-spectrum activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeuroginosa, and Candida albicans. [] Further research is needed to elucidate the precise mechanism of action for these antimicrobial effects.

Q3: Is there evidence suggesting the structure of 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives influences their activity?

A3: Yes, the structure-activity relationship (SAR) is crucial for understanding the different activities of these compounds. For instance, the presence of specific substituents on the core structure significantly influences both antimicrobial and antiquorum sensing activity. [] The acetyl ricininic acid derivative demonstrates superior antimicrobial action compared to other derivatives and ricinine itself. [] This highlights the importance of specific structural motifs for enhancing the desired biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

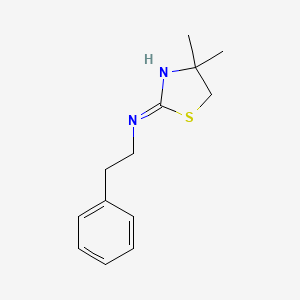

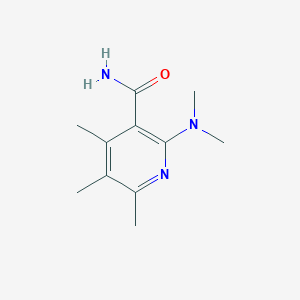

![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)

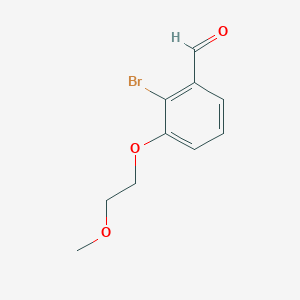

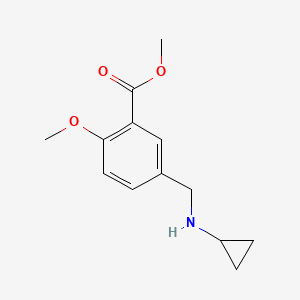

![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)

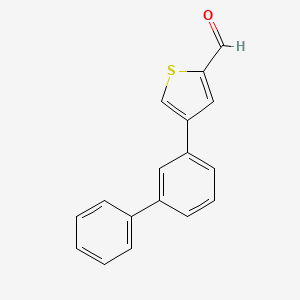

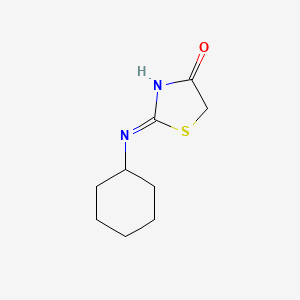

![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)

![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)

![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)